4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a chloro group at the 6-position and a benzonitrile moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable chloro-substituted benzaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The nitrile group can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other substituents.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: This compound shares the imidazo[1,2-a]pyridine core but has different substituents, leading to distinct properties and applications.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous, such as in the development of new materials or therapeutic agents.
Properties
IUPAC Name |
4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKKVQQCUJXUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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